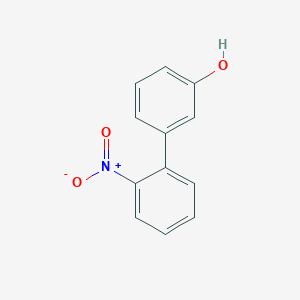

2'-Nitro-biphenyl-3-OL

Description

Contextual Significance of Substituted Biphenylols in Contemporary Chemical Research

Substituted biphenylols are a class of organic compounds that feature a biphenyl (B1667301) core with at least one hydroxyl group (-OH) and other substituents attached to the phenyl rings. The presence and position of these functional groups can significantly influence the molecule's electronic properties, conformation, and reactivity. For instance, the substitution pattern on the biphenyl rings can lead to atropisomerism, a type of axial chirality arising from restricted rotation around the single bond connecting the two aryl rings. stackexchange.com This phenomenon is of particular interest in stereoselective synthesis and the development of chiral ligands and catalysts.

The versatility of substituted biphenylols has led to their use in various fields. They serve as key intermediates in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials with specific optical or electronic properties. For example, fluorinated biphenyls are utilized in the development of liquid crystal displays (LCDs), organic light-emitting diodes (OLEDs), and other advanced materials due to their chemical stability and unique electronic nature. rsc.org The hydroxyl group in these compounds can also participate in hydrogen bonding, influencing crystal packing and the formation of supramolecular structures.

Academic Relevance of Nitro- and Hydroxyl-Functionalized Biphenyl Scaffolds

Nitro- and hydroxyl-functionalized biphenyls are valuable precursors in organic synthesis. The nitro group can be readily reduced to an amino group (-NH2), which can then be further modified to create a wide range of derivatives. vulcanchem.com This transformation is a key step in the synthesis of many biologically active compounds and functional materials. Similarly, the hydroxyl group can undergo various reactions, such as etherification or esterification, allowing for the introduction of different functional moieties.

The specific regioisomer, 2'-Nitro-biphenyl-3-OL, presents a unique spatial arrangement of its functional groups. The ortho-position of the nitro group relative to the biphenyl linkage and the meta-position of the hydroxyl group on the other ring create a distinct steric and electronic environment. This can affect the compound's conformation and its interactions with other molecules, making it a subject of interest in studies of structure-property relationships. Research into such compounds often involves detailed spectroscopic and crystallographic analysis to understand their molecular architecture and predict their chemical behavior.

Structure

3D Structure

Properties

Molecular Formula |

C12H9NO3 |

|---|---|

Molecular Weight |

215.20 g/mol |

IUPAC Name |

3-(2-nitrophenyl)phenol |

InChI |

InChI=1S/C12H9NO3/c14-10-5-3-4-9(8-10)11-6-1-2-7-12(11)13(15)16/h1-8,14H |

InChI Key |

MZTIZIKPVMSKHS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC=C2)O)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2 Nitro Biphenyl 3 Ol and Analogous Biphenylols

Cross-Coupling Strategies for Biphenylol Construction

Cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. Among these, palladium-catalyzed and copper-mediated methods are particularly prominent for the construction of biaryl systems like 2'-Nitro-biphenyl-3-OL.

Palladium-Catalyzed Suzuki-Miyaura Approaches for Nitrobiphenyls

The Suzuki-Miyaura coupling is one of the most versatile and widely used palladium-catalyzed cross-coupling reactions for C-C bond formation. mdpi.com It typically involves the reaction of an organoboron reagent, such as a boronic acid, with an organic halide or triflate in the presence of a palladium catalyst and a base. mdpi.com The synthesis of nitrobiphenyls, including precursors to this compound, can be efficiently achieved using this method. For instance, the coupling of 1-iodo-2-nitrobenzene (B31338) with a suitably protected 3-hydroxyphenylboronic acid can yield the target structure. The reaction is valued for its high functional group tolerance, mild reaction conditions, and the commercial availability and stability of the boronic acid reagents. nih.gov

The catalytic cycle is generally understood to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronate species (activated by a base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. nih.gov Recent advancements have even demonstrated the use of nitroarenes themselves as electrophilic coupling partners, further expanding the scope of the Suzuki-Miyaura reaction. mdpi.com

The success and efficiency of the Suzuki-Miyaura coupling for synthesizing sterically hindered or electronically challenging nitrobiphenyls often depend on the careful optimization of reaction parameters. Key variables include the choice of palladium catalyst, ligand, base, and solvent system. mdpi.com For the synthesis of 2-nitrobiphenyl (B167123) from 1-chloro-2-nitrobenzene (B146284) and phenylboronic acid, a combination of Pd(PPh₃)₄ as the catalyst and sodium carbonate as the base in a methanol (B129727)/water mixture under microwave heating has proven effective. researchgate.net

The selection of the phosphine (B1218219) ligand is crucial; dialkylbiaryl phosphine ligands, for example, have shown broad applicability and high reactivity, enabling the coupling of unactivated aryl chlorides and hindered substrates, often at room temperature. nih.govrsc.org The choice of base, such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄), is also critical for facilitating the transmetalation step. nih.govmdpi.com Modern approaches to optimization have employed automated, high-throughput systems and machine learning algorithms to rapidly screen vast parameter spaces, leading to the discovery of highly efficient and general reaction conditions for challenging couplings. nih.gov

| Aryl Halide | Boronic Acid | Catalyst / Ligand | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 1-Chloro-2-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | MeOH / H₂O (4:1) | Microwave | Good | researchgate.net |

| 1-Iodo-2-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | MeOH / H₂O | - | - | researchgate.net |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 70-80 °C | Good | mdpi.com |

| Nitroarenes (general) | Arylboronic acids | Pd(acac)₂ / BrettPhos | K₃PO₄ | 1,4-Dioxane | 130 °C | 41-84% | mdpi.com |

Copper-Mediated Ullmann Coupling in Biphenyl (B1667301) Synthesis

The Ullmann reaction, first reported in 1901, is a classic method for synthesizing biaryl compounds through the copper-mediated coupling of two aryl halides. wikipedia.orgacs.org This reaction is particularly effective for aryl halides substituted with electron-withdrawing groups, such as a nitro group, making it a relevant strategy for preparing nitrobiphenyl intermediates. wikipedia.org The traditional Ullmann coupling often requires harsh conditions, including high temperatures (typically >200°C) and stoichiometric amounts of copper powder. nih.govorganic-chemistry.org

Despite these drawbacks, the Ullmann reaction has seen a resurgence due to the development of improved copper catalysts and solventless procedures, which make the process more efficient and environmentally friendly. nih.gov The mechanism is thought to involve the formation of an organocopper species, which then couples with a second molecule of the aryl halide. wikipedia.org

The Ullmann coupling is exceptionally well-suited for the synthesis of symmetric 2,2'-dinitrobiphenyls, which can serve as versatile intermediates. A notable advancement in this area is the use of a solvent-free high-speed ball milling (HSBM) technique. scholarsjournal.netnih.gov This method involves the mechanical shaking of a neat aryl halide, such as 2-iodonitrobenzene, in a custom-made copper vial with a copper ball bearing. nih.govresearchgate.net

This solventless approach achieves quantitative yields of 2,2'-dinitrobiphenyl (B165474) without the need for high-boiling toxic solvents or additional copper catalyst. nih.govnih.gov The reaction is cleaner, faster, and more sustainable than traditional solution-phase methods. scholarsjournal.net The HSBM technique has been successfully applied to a range of substituted halogenated nitroaryls to produce various ortho-substituted dinitrobiphenyls in high yields. researchgate.net

| Starting Material | Product | Yield |

|---|---|---|

| o-Iodonitrobenzene | 2,2'-Dinitrobiphenyl | 97% |

| 2,3-Dichloronitrobenzene | 2,2'-Dichloro-6,6'-dinitrobiphenyl | 88% |

| 2,4-Dichloronitrobenzene | 4,4'-Dichloro-2,2'-dinitrobiphenyl | 95% |

Direct Functionalization and Hydroxylation Routes

Beyond traditional cross-coupling reactions that require pre-functionalized starting materials (e.g., halides and organometallics), direct functionalization methods offer a more atom-economical approach. These routes involve the formation of the aryl-aryl bond by activating a C-H bond on one of the coupling partners.

Chemoselective Arylation of Phenols with Bromo-nitroarenes

A mild, transition-metal-free method has been developed for the direct C-H arylation of phenols with bromo-nitroarenes to synthesize nitro-biaryl-ols. rsc.orgresearchgate.net This reaction proceeds chemoselectively using potassium tert-butoxide (KOtBu) as the base in a solvent like DMSO at room temperature. rsc.org The process is believed to occur via a nucleophilic aromatic substitution (SNAr) pathway, where the phenoxide, generated by the base, acts as the nucleophile attacking the electron-deficient nitro-substituted aryl halide. chem960.com

This methodology is advantageous as it avoids the use of expensive transition metal catalysts and tolerates a variety of sensitive functional groups. researchgate.net It provides a direct route to biphenylols by forming the C-C bond at the ortho position of the phenol (B47542). The reaction works well with a range of substituted phenols and bromo-nitroarenes, offering a versatile tool for accessing diversely substituted nitro-biaryl-ols, the core structure of this compound. rsc.org

Solvent Effects and Additive Influence on Regioselectivity

The choice of solvents and additives (such as bases and ligands) is critical in directing the regioselectivity and efficiency of biphenyl synthesis. In Suzuki-Miyaura reactions, the solvent system can influence the solubility of reactants and the stability of catalytic intermediates, while the base is essential for the activation of the boronic acid. libretexts.org

For the synthesis of congested 2-nitrobiphenyls from 1-chloro-2-nitrobenzene, a mixed solvent system of methanol and water (4:1 ratio) was found to be effective. researchgate.net This combination, along with sodium carbonate as the base and Pd(PPh3)4 as the catalyst, facilitated the reaction under microwave heating, leading to fast reaction rates and good outcomes. researchgate.net The use of aqueous solvent mixtures is often considered a step towards greener chemistry.

In the broader context of coupling reactions, the polarity of the solvent can unexpectedly alter regioselectivity. sciepub.com While not specific to biphenyl synthesis, studies on 1,3-dipolar cycloadditions have shown that as solvent polarity increases, the formation of certain regioisomers can be disfavored, leading to a change in the product ratio. sciepub.com This principle highlights the importance of solvent screening during the optimization of synthetic routes for complex molecules like this compound.

Ligands coordinated to the metal catalyst also play a pivotal role. The development of palladium catalysts has moved towards bulky and electron-rich phosphine ligands, which can enhance catalytic activity for less reactive substrates. libretexts.orgmdpi.com For the coupling of nitroarenes, the choice of ligand is crucial; for example, bulky biarylphosphine ligands like BrettPhos have been shown to be effective where others like SPhos, RuPhos, or PPh3 were not. mdpi.com

Denitrative Hydroxylation of Nitroarenes

An alternative strategy for synthesizing hydroxylated biphenyls involves the direct conversion of a nitro group to a hydroxyl group, a process known as denitrative hydroxylation. This approach is valuable as it avoids the traditional multi-step sequence of reduction, diazotization, and substitution (e.g., Sandmeyer reaction) and utilizes nitroarenes as abundant chemical feedstocks. chemistryviews.orgnih.gov

A one-step, transition-metal-free method has been developed to convert a wide range of nitroarenes into phenols under operationally simple conditions. nih.govchemrxiv.org This protocol offers a more concise and economical alternative to conventional methods. nih.gov The reaction is typically performed at elevated temperatures (e.g., 85 °C), although electron-deficient substrates have been found to react at lower temperatures. chemistryviews.org

Application of Hydroxide (B78521) Surrogates

The direct substitution of a nitro group with a hydroxide anion is challenging. Therefore, denitrative hydroxylation protocols often employ "hydroxide surrogates," which are reagents that deliver the hydroxyl group through a reactive intermediate.

One effective protocol uses an easily prepared pyrrole-based oxime as the hydroxylating agent in the presence of a base like potassium hydroxide and a solvent such as dimethyl sulfoxide (B87167) (DMSO). chemistryviews.orgresearchgate.net Other research has identified benzaldoxime (B1666162) and acetohydroxamic acid as alternative hydroxide surrogates for the efficient hydroxylation of aryl ammonium (B1175870) salts. researchgate.net These reagents provide a practical means to achieve the C-NO2 to C-OH transformation without using harsh conditions or transition metals. researchgate.netwhiterose.ac.uk

Table 2: Examples of Hydroxide Surrogates in Denitrative Functionalization

| Hydroxide Surrogate | Substrate Class | Conditions | Reference |

|---|---|---|---|

| Pyrrole-based oxime | Nitroarenes | KOH, DMSO, 85 °C | chemistryviews.orgresearchgate.net |

| Benzaldoxime | Aryl ammonium salts | - | researchgate.net |

| Acetohydroxamic acid | Aryl ammonium salts, Aryl sulfonium (B1226848) salts | Cesium carbonate | researchgate.net |

Mechanistic Probes for Radical Intermediates

Experimental and computational studies suggest that the denitrative hydroxylation of unactivated nitroarenes proceeds via an electron-catalysed radical-nucleophilic substitution (SRN1) chain mechanism. nih.govwhiterose.ac.uk This mechanism is distinct from a direct nucleophilic aromatic substitution (SNAr) pathway. researchgate.net

The SRN1 mechanism involves the formation of a nitroarene radical anion as a key intermediate. chemistryviews.org This radical anion then fragments to generate an aryl radical, which subsequently reacts to form the phenol product. whiterose.ac.uk Evidence for this radical pathway has been gathered using several mechanistic probes:

Radical Scavengers : The reaction is significantly inhibited when conducted in the presence of known radical scavengers such as Galvinoxyl and 2,2-diphenyl-1-picrylhydrazyl (DPPH). researchgate.net This inhibition strongly suggests that the reaction proceeds through a radical chain mechanism. researchgate.net

Single Electron Donors : The addition of sodium metal, a sacrificial single electron donor, was found to accelerate the reaction, further supporting a mechanism initiated by electron transfer. researchgate.net

Spectroscopy : Electron Paramagnetic Resonance (EPR) spectroscopy has been used to verify the formation of nitroarene radical-anion species under the developed reaction conditions, confirming their presence as proposed intermediates. whiterose.ac.uk

These studies provide compelling evidence that even nitroarene radical-anions, often considered stable, can fragment to generate aryl radicals, a key step in this denitrative functionalization pathway. whiterose.ac.uk

Green Chemistry Approaches to Biphenyl Synthesis

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Key principles include improving energy efficiency, minimizing waste, and using environmentally benign solvents and catalysts. humanjournals.com These concepts are increasingly being applied to the synthesis of biphenyls.

Environmentally Benign Reaction Media and Catalysis

Traditional biphenyl syntheses, such as the Ullmann reaction, often required high-boiling polar solvents like N-methylpyrrolidone or nitrobenzene (B124822) and stoichiometric amounts of copper at very high temperatures. wikipedia.org Modern green approaches seek to replace these harsh conditions.

Benign Solvents : A primary goal of green chemistry is to avoid the use of hazardous organic solvents.

Water : As a nontoxic, nonflammable, and abundant solvent, water is an attractive medium. pitt.edu The Suzuki-Miyaura coupling for synthesizing 2-nitrobiphenyls has been successfully performed in a methanol/water mixture, reducing the reliance on purely organic solvents. researchgate.net

Solvent-Free Reactions : Eliminating the solvent entirely is a highly effective green strategy. acs.org A solvent-free Ullmann coupling for the synthesis of 2,2'-dinitrobiphenyl has been developed using high-speed ball milling. nih.gov This method avoids toxic high-boiling solvents and can circumvent the need for an added catalyst by using a copper reaction vessel and ball. nih.gov

Efficient Catalysis : Green catalysis focuses on using highly efficient, non-toxic, and recyclable catalysts. humanjournals.com

Palladium Catalysts : While palladium is a precious metal, modern catalysts are used in very low loadings, increasing their efficiency and atom economy. libretexts.org The development of highly active palladium catalysts allows reactions like the Suzuki coupling to proceed under milder conditions. mdpi.com

Heterogeneous Catalysts : Immobilizing catalysts on solid supports is another green strategy, as it allows for easy separation from the reaction mixture and recycling. researchgate.net

Table 3: Comparison of Traditional vs. Green Approaches in Biphenyl Synthesis

| Parameter | Traditional Approach (e.g., Classic Ullmann) | Green Chemistry Approach |

|---|---|---|

| Solvent | High-boiling, polar organic solvents (e.g., nitrobenzene, DMF). wikipedia.org | Aqueous systems (e.g., MeOH/H2O) researchgate.net or solvent-free conditions (ball milling). nih.gov |

| Catalyst | Stoichiometric amounts of copper powder. wikipedia.org | Low loadings of high-activity catalysts (e.g., Pd(PPh3)4) researchgate.net or catalyst-free mechanical activation. nih.gov |

| Energy | High temperatures, often >200 °C. wikipedia.org | Milder conditions, microwave heating, or mechanical energy. researchgate.netnih.gov |

| Waste | Significant solvent and metal waste. | Reduced solvent waste, potential for catalyst recycling. humanjournals.comresearchgate.net |

Reaction Mechanisms and Chemical Reactivity of 2 Nitro Biphenyl 3 Ol Derivatives

Elucidation of Reaction Pathways in Biphenylol Formation

The synthesis of substituted biphenylols like 2'-Nitro-biphenyl-3-OL can be achieved through several strategic approaches. The formation of the biaryl linkage is a key step, which can be accomplished via mechanisms such as oxidative coupling or radical-nucleophilic substitution.

Oxidative coupling of phenols is a powerful method for the formation of C-C bonds, leading to biphenyl (B1667301) structures. This process typically involves the generation of phenoxy radicals via a one-electron oxidation of the corresponding phenol (B47542). In the context of forming a derivative of this compound, this would involve the coupling of a substituted phenol and a nitrophenol.

The general mechanism proceeds as follows:

Oxidation of Phenol: A metal oxidant or an enzymatic system abstracts a hydrogen atom from the hydroxyl group of the phenol, generating a phenoxy radical. This radical is resonance-stabilized, with the unpaired electron delocalized over the aromatic ring, particularly at the ortho and para positions.

Radical-Radical Coupling: Two phenoxy radicals can then couple to form a C-C bond. The regioselectivity of this coupling (ortho-ortho, ortho-para, or para-para) is influenced by the steric and electronic nature of the substituents on the phenol rings.

Tautomerization: The resulting dienone intermediate subsequently tautomerizes to the more stable aromatic biphenylol product.

For the synthesis of a this compound derivative, the cross-coupling of a 3-substituted phenol and a 2-nitrophenol (B165410) would be required. Achieving high selectivity in such cross-coupling reactions can be challenging due to the competing homocoupling of each phenolic species. The success of a selective cross-coupling often depends on the careful choice of catalyst and reaction conditions that can differentiate between the two phenolic substrates.

The SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) mechanism provides an alternative route to biaryl compounds, particularly those that are not easily accessible through traditional nucleophilic aromatic substitution. This chain reaction involves radical and radical anion intermediates. youtube.com

The key steps in an SRN1 reaction for the formation of a biphenyl linkage are:

Initiation: An electron is transferred to an aryl halide (e.g., a bromo- or iodonitrobenzene) to form a radical anion. This can be initiated photochemically, solvated electrons, or by other radical initiators.

Propagation:

The radical anion fragments to produce an aryl radical and a halide anion. youtube.com

The aryl radical then reacts with a nucleophile (e.g., a phenoxide) to form a new radical anion.

This new radical anion transfers an electron to another molecule of the starting aryl halide, propagating the chain and forming the final product. youtube.com

In the synthesis of this compound, this could involve the reaction of a 2-halonitrobenzene with the anion of a 3-substituted phenol. A significant advantage of the SRN1 mechanism is that it is not reliant on the presence of strong electron-withdrawing groups ortho or para to the leaving group, which is a requirement for the more common SNAr mechanism. youtube.com

Electronic Effects of Nitro and Hydroxyl Substituents on Aromatic Reactivity

The reactivity of the two aromatic rings in this compound is significantly influenced by the electronic properties of the hydroxyl (-OH) and nitro (-NO₂) groups. These substituents exert both inductive and resonance effects, which either activate or deactivate the rings towards electrophilic or nucleophilic attack.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Aromatic Substitution | Directing Effect |

| -OH (Hydroxyl) | Electron-withdrawing | Electron-donating (+M) | Activating | Ortho, Para |

| -NO₂ (Nitro) | Electron-withdrawing (-I) | Electron-withdrawing (-M) | Deactivating | Meta |

The Hydroxyl-Substituted Ring: The hydroxyl group is a powerful activating group for electrophilic aromatic substitution. rsc.org Although it is inductively electron-withdrawing due to the high electronegativity of oxygen, its ability to donate a lone pair of electrons to the aromatic ring via resonance (a +M effect) is the dominant factor. This donation of electron density significantly increases the nucleophilicity of the ring, making it much more reactive than benzene. The increased electron density is most pronounced at the ortho and para positions relative to the hydroxyl group. Therefore, in this compound, the ring bearing the -OH group will be highly activated, and electrophilic attack will be directed to the positions ortho and para to the hydroxyl group.

The Nitro-Substituted Ring: Conversely, the nitro group is a strong deactivating group. rsc.org Both its inductive (-I) and resonance (-M) effects withdraw electron density from the aromatic ring, making it significantly less nucleophilic and thus much less reactive towards electrophiles than benzene. The deactivation is most pronounced at the ortho and para positions. As a result, if an electrophilic substitution is forced to occur on this ring, it will preferentially take place at the meta position relative to the nitro group. rsc.org

The significant difference in the reactivity of the two rings means that electrophilic substitution on this compound will overwhelmingly occur on the hydroxyl-substituted ring.

The electronic effects of the nitro and hydroxyl groups have the opposite impact on nucleophilic aromatic substitution (SNAr). For an SNAr reaction to proceed, the aromatic ring must be electron-deficient, typically requiring the presence of strong electron-withdrawing groups.

The Nitro-Substituted Ring: The nitro group is a strong activator for SNAr reactions, especially when it is positioned ortho or para to a good leaving group (such as a halide). masterorganicchemistry.com The nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) that is formed during the reaction through resonance. masterorganicchemistry.com Therefore, if the nitro-containing ring of a this compound derivative has a suitable leaving group, it will be susceptible to nucleophilic attack.

The Hydroxyl-Substituted Ring: The electron-donating hydroxyl group deactivates the ring towards nucleophilic aromatic substitution. It increases the electron density of the ring, making it less electrophilic and less likely to be attacked by a nucleophile.

Intramolecular Interactions and Conformational Dynamics Affecting Reactivity

The three-dimensional structure of this compound is not planar. The two phenyl rings are twisted relative to each other due to steric hindrance between the ortho substituents and the hydrogens on the adjacent rings. The degree of this twist, defined by the dihedral angle, has a significant impact on the molecule's reactivity.

A key feature of the this compound structure is the potential for intramolecular hydrogen bonding between the hydrogen of the 3-hydroxyl group and an oxygen atom of the 2'-nitro group. This interaction can significantly influence the conformational preference of the molecule, favoring a conformation where these two groups are in proximity.

The consequences of this intramolecular hydrogen bond and the resulting conformational bias include:

Stabilization of a Specific Conformer: The hydrogen bond can lock the molecule into a preferred conformation, which may affect its ability to bind to active sites of enzymes or receptors.

Influence on Reactivity: By holding the rings in a particular orientation, the intramolecular hydrogen bond can influence the accessibility of certain reactive sites on the molecule. For example, it might sterically hinder the approach of a reagent to a nearby position.

Modulation of Electronic Properties: The hydrogen bond can also subtly alter the electronic properties of both the hydroxyl and nitro groups, which could have a minor effect on their activating or deactivating strengths.

The rotational barrier around the central C-C bond in substituted biphenyls is dependent on the size of the ortho substituents. In this compound, the presence of the nitro group in the ortho position of one ring creates a significant energy barrier to rotation. This restricted rotation can lead to atropisomerism if the substitution pattern is appropriate, where the molecule and its mirror image are non-superimposable and can be separated.

To provide a scientifically rigorous and accurate analysis as mandated by the instructions, specific data including proton and carbon chemical shifts, coupling constants, and precise mass with its fragmentation pattern are essential. While data for isomeric and related biphenylol compounds have been found, extrapolating this information to this compound would not meet the required standard of scientific accuracy for a detailed structural elucidation article.

Further research or de novo acquisition of spectroscopic data for this compound would be necessary to fulfill the detailed requirements of the requested article.

Computational and Theoretical Investigations of 2 Nitro Biphenyl 3 Ol

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory has become a primary method for electronic structure calculations in chemistry due to its balance of accuracy and computational efficiency. DFT methods are used to determine a wide range of molecular properties by calculating the electron density of a system. tandfonline.com For a molecule like 2'-Nitro-biphenyl-3-OL, DFT can elucidate its geometry, electronic landscape, and chemical reactivity.

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For biphenyl (B1667301) and its derivatives, a key geometrical parameter is the torsional or dihedral angle between the two phenyl rings. In biphenyl itself, steric hindrance between the ortho-hydrogen atoms prevents a fully planar conformation, resulting in a twisted structure with a dihedral angle of approximately 40-45°. libretexts.orgwestmont.edu

In this compound, the presence of substituents—a nitro group (NO₂) at the 2'-position and a hydroxyl group (OH) at the 3-position—significantly influences the conformational landscape. The bulky nitro group at an ortho position (2') introduces substantial steric repulsion, which is expected to force the phenyl rings into a more twisted conformation compared to unsubstituted biphenyl. libretexts.org This rotation about the central C-C bond is necessary to minimize steric strain. Computational studies on other ortho-substituted biphenyls have shown that the energy barrier to rotation depends heavily on the size of these substituents. rsc.orgresearchgate.net

The final optimized geometry would be a balance between two opposing factors:

Steric Repulsion: The bulky NO₂ group at the ortho position pushes the rings apart, favoring a larger dihedral angle.

π-Conjugation: Electronic communication between the two aromatic rings is maximized in a planar conformation, which stabilizes the molecule.

DFT calculations, such as those using the B3LYP functional with a suitable basis set (e.g., 6-31G(d)), can accurately model these interactions to find the equilibrium dihedral angle and other geometric parameters like bond lengths and angles. semanticscholar.org The conformational energy profile can be mapped by performing a series of constrained optimizations at different dihedral angles to identify the global energy minimum and the rotational energy barriers. nih.gov

Illustrative Geometric Parameters for this compound Note: The following data is illustrative, based on typical values for substituted biphenyls, and represents the type of information obtained from a DFT geometry optimization. Actual values would require a specific calculation for this molecule.

| Parameter | Predicted Value Range | Description |

| Dihedral Angle (C-C-C-C) | 50° - 70° | The angle between the two phenyl rings, increased due to the ortho-nitro group. |

| C-N Bond Length | 1.45 - 1.49 Å | The bond connecting the phenyl ring to the nitro group. |

| N-O Bond Lengths | 1.21 - 1.25 Å | The bonds within the nitro group. |

| C-O Bond Length (hydroxyl) | 1.36 - 1.40 Å | The bond connecting the phenyl ring to the hydroxyl group. |

| O-H Bond Length | 0.96 - 0.98 Å | The bond within the hydroxyl group. |

| Inter-ring C-C Bond | 1.48 - 1.51 Å | The single bond connecting the two phenyl rings. |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. taylorandfrancis.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy level (-E_HOMO) corresponds to a lower ionization potential and a greater electron-donating ability. ichem.md

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy level (-E_LUMO) corresponds to a higher electron affinity and a greater electron-accepting ability. ichem.md

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. eurjchem.com Conversely, a small gap suggests the molecule is more reactive.

For this compound, the substituents play a defining role in the FMO energies:

The nitro (NO₂) group is a strong electron-withdrawing group, which significantly lowers the energy of both the HOMO and LUMO. Its presence is expected to localize the LUMO's electron density primarily on the nitro-substituted ring. taylorandfrancis.comichem.md

The hydroxyl (OH) group is an electron-donating group, which tends to raise the energy of the frontier orbitals, particularly the HOMO. The HOMO's electron density is likely to be concentrated on the hydroxyl-substituted ring.

DFT calculations can precisely determine the energies of these orbitals and visualize their distribution across the molecule. The HOMO-LUMO gap for this molecule is expected to be moderate, reflecting a balance between the electron-donating and electron-withdrawing groups on separate rings.

Illustrative FMO Properties for this compound Note: This data is for illustrative purposes, based on trends observed in similar nitro-aromatic compounds. ichem.mdeurjchem.com

| Property | Predicted Value Range (eV) | Significance |

| E_HOMO | -6.0 to -7.0 eV | Corresponds to the ionization potential; indicates electron-donating capability. |

| E_LUMO | -2.0 to -3.0 eV | Corresponds to the electron affinity; indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 3.5 to 4.5 eV | Indicates kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. |

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. wolfram.com An MEP map is plotted on the molecule's electron density surface, where different colors represent different values of the electrostatic potential.

Red/Yellow Regions: Indicate negative potential, rich in electrons. These areas are prone to attack by electrophiles.

Blue Regions: Indicate positive potential, deficient in electrons. These areas are susceptible to attack by nucleophiles.

Green Regions: Indicate neutral or near-zero potential.

For this compound, the MEP map is expected to show distinct regions of reactivity. The most negative potential (red) would be localized on the oxygen atoms of both the nitro group and the hydroxyl group, due to their high electronegativity and lone pairs of electrons. researchgate.netmdpi.com These sites are the primary centers for electrophilic attack and hydrogen bonding interactions. A region of positive potential (blue) would likely be found around the hydrogen atom of the hydroxyl group and potentially on the aromatic ring attached to the electron-withdrawing nitro group. walisongo.ac.id This analysis helps in understanding how the molecule will interact with other polar molecules, receptors, or reagents. nih.gov

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (bonds, lone pairs, core orbitals). uni-muenchen.deq-chem.com This method is particularly useful for studying intramolecular interactions, such as hyperconjugation, by analyzing donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. wisc.edu

The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. For this compound, NBO analysis would reveal key interactions:

Hyperconjugation: Significant E(2) values are expected for interactions between the lone pair orbitals (LP) of the oxygen atoms (from both OH and NO₂) and the antibonding π* orbitals of the adjacent phenyl rings. This delocalization of electron density from the substituents to the rings is a major factor in their electronic effects.

Hybridization: NBO analysis provides details on the hybridization of atomic orbitals (e.g., sp², sp³) contributing to each bond, offering a precise description of the bonding framework. youtube.com

Natural Charges: The analysis calculates the natural atomic charge on each atom, giving a more robust measure of charge distribution than other methods like Mulliken population analysis. nih.gov

These insights help rationalize the molecule's structure, stability, and the electronic effects of its substituent groups. mpg.de

Theoretical vibrational frequency calculations using DFT are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. After a geometry optimization finds the minimum energy structure, a frequency calculation confirms it is a true minimum (no imaginary frequencies) and provides the frequencies and intensities of the fundamental vibrational modes.

For this compound, the calculated spectrum would show characteristic peaks corresponding to its functional groups. These theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations, so they are typically scaled by an empirical factor (around 0.96 for B3LYP) for better correlation with experimental data.

Key expected vibrational modes include:

O-H Stretch: A strong, broad band typically in the 3200-3600 cm⁻¹ region from the hydroxyl group.

Aromatic C-H Stretch: Multiple sharp bands above 3000 cm⁻¹.

NO₂ Asymmetric Stretch: A strong band around 1520-1560 cm⁻¹. researchgate.net

NO₂ Symmetric Stretch: A strong band around 1340-1380 cm⁻¹. researchgate.net

Aromatic C=C Stretch: Several bands in the 1400-1600 cm⁻¹ region.

C-O Stretch: A band in the 1200-1300 cm⁻¹ region.

C-N Stretch: A band in the 800-900 cm⁻¹ region.

By correlating the calculated spectrum with experimental data, each observed band can be confidently assigned to a specific molecular motion. ichem.md

Illustrative Vibrational Frequencies for this compound Note: This data is illustrative and based on characteristic frequencies for the given functional groups. ichem.mdresearchgate.net

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| O-H Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium, Sharp |

| NO₂ Asymmetric Stretch | 1520 - 1560 | Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |

| NO₂ Symmetric Stretch | 1340 - 1380 | Strong |

| C-O Stretch | 1200 - 1300 | Medium |

| C-N Stretch | 800 - 900 | Medium |

Conceptual DFT provides a framework for defining chemical concepts and reactivity indices. mdpi.comresearchgate.net These descriptors, derived from the energies of the frontier orbitals, quantify the reactivity of a molecule as a whole (global descriptors) or at specific atomic sites (local descriptors). hakon-art.com

Global Reactivity Descriptors are calculated from the ionization potential (I ≈ -E_HOMO) and electron affinity (A ≈ -E_LUMO):

Electronegativity (χ): Measures the tendency of a molecule to attract electrons. χ = (I + A) / 2.

Chemical Hardness (η): Measures the resistance to change in electron distribution. η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap. ekb.eg

Global Softness (S): The reciprocal of hardness (S = 1 / 2η). Soft molecules are more reactive.

Electrophilicity Index (ω): Measures the energy stabilization when a molecule accepts electrons. ω = μ² / 2η, where μ = -χ. This index is useful for classifying molecules as strong or weak electrophiles. researchgate.netcore.ac.uk

For this compound, the presence of both electron-donating and electron-withdrawing groups would result in a moderate hardness and a significant electrophilicity index, primarily due to the potent nitro group. nih.gov

Local Reactivity Descriptors , such as the Fukui function, identify which atoms within a molecule are most susceptible to electrophilic, nucleophilic, or radical attack. This allows for a site-specific understanding of reactivity, complementing the information provided by MEP maps.

Illustrative Global Reactivity Descriptors for this compound Note: This data is illustrative, calculated using the illustrative FMO energies from section 5.1.2.

| Descriptor | Formula | Predicted Value Range (eV) | Interpretation |

| Ionization Potential (I) | I ≈ -E_HOMO | 6.0 - 7.0 | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -E_LUMO | 2.0 - 3.0 | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | 4.0 - 5.0 | Overall ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | 1.75 - 2.25 | Resistance to charge transfer; related to stability. |

| Global Softness (S) | S = 1 / 2η | 0.22 - 0.29 | Inverse of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = χ² / 2η | 3.5 - 5.1 | Propensity to act as an electrophile. |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Phenomena

TD-DFT is a powerful quantum chemical method used to investigate the electronic excited states of molecules. It is instrumental in understanding a molecule's response to light and subsequent photophysical and photochemical processes.

Prediction of Electronic Excitation Energies and Oscillator Strengths

TD-DFT calculations are routinely employed to predict the electronic absorption spectra of molecules. By solving the time-dependent Kohn-Sham equations, one can obtain the vertical excitation energies, which correspond to the energy difference between the ground and excited electronic states at the ground-state geometry. These energies are crucial for identifying the wavelengths of maximum absorption (λmax).

Furthermore, TD-DFT provides oscillator strengths (f), a dimensionless quantity that represents the probability of a particular electronic transition. A higher oscillator strength indicates a more intense absorption band. For a molecule like this compound, TD-DFT could predict the energies and intensities of π→π* and n→π* transitions associated with the aromatic rings and the nitro and hydroxyl functional groups.

A hypothetical data table for predicted electronic transitions in this compound might look as follows:

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ | 3.50 | 354 | 0.05 |

| S₀ → S₂ | 4.10 | 302 | 0.25 |

| S₀ → S₃ | 4.50 | 275 | 0.15 |

Note: This table is illustrative and not based on actual experimental or computational data for this compound.

Exploration of Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms

ESIPT is a photochemical process where a proton is transferred within the same molecule in an excited electronic state. nih.gov For this compound, the presence of a hydroxyl group (proton donor) and a nitro group (potential proton acceptor) in proximity suggests the possibility of ESIPT. TD-DFT can be used to map the potential energy surfaces of the ground and excited states along the proton transfer coordinate. This allows for the determination of energy barriers for the proton transfer in both states, revealing whether the process is thermodynamically and kinetically favorable upon photoexcitation. mdpi.com The mechanism often involves a significant change in the electronic structure and fluorescence properties of the molecule. rsc.org

Environmental Effects on Excited States (Solvatochromism)

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. qu.edu.qa This effect arises from differential solvation of the ground and excited states of the solute molecule. TD-DFT, combined with implicit or explicit solvent models, can simulate the absorption spectra of this compound in various solvents. By calculating the excitation energies in solvents of different dielectric constants, one can predict whether the compound will exhibit positive (red shift in more polar solvents) or negative (blue shift in more polar solvents) solvatochromism. This analysis provides insights into the change in the dipole moment of the molecule upon electronic excitation. qu.edu.qa

Intermolecular Interaction Analysis through Quantum Chemical Topology

Quantum chemical topology provides a framework for analyzing the electron density of a molecule to understand its chemical bonding and intermolecular interactions.

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. flinders.edu.au The Hirshfeld surface is a three-dimensional surface defined around a molecule, where the color-coding indicates the nature and strength of intermolecular contacts. For a crystalline sample of this compound, this analysis could reveal the presence of hydrogen bonds involving the hydroxyl and nitro groups, as well as π-π stacking interactions between the biphenyl rings.

A hypothetical summary of intermolecular contacts for this compound from a Hirshfeld analysis could be:

| Interaction Type | Percentage Contribution (%) |

| O-H···O | 25 |

| C-H···O | 15 |

| H···H | 40 |

| C···C (π-π) | 10 |

| Other | 10 |

Note: This table is illustrative and not based on actual experimental or computational data for this compound.

Atoms in Molecules (AIM) Theory

The Quantum Theory of Atoms in Molecules (QTAIM or AIM) is a model that uses the topology of the electron density to define atoms and chemical bonds. By analyzing the critical points in the electron density, AIM can characterize the nature of chemical bonds (e.g., covalent vs. ionic) and identify and quantify the strength of non-covalent interactions, such as hydrogen bonds and van der Waals forces. For this compound, an AIM analysis could provide a detailed picture of the intramolecular hydrogen bonding between the hydroxyl and nitro groups and the intermolecular interactions that govern its solid-state structure.

Non-Covalent Interactions (NCI) Analysis

Specific NCI analysis for this compound has not been reported in the reviewed scientific literature. A theoretical study would be required to generate NCI plots, which visualize weak interactions based on electron density. nih.govscielo.org.mx Such an analysis would likely focus on potential intramolecular hydrogen bonds between the 3-hydroxyl group and the 2'-nitro group, which could significantly influence the molecule's conformational stability and electronic properties. The visualization would typically distinguish between stabilizing hydrogen bonds, weaker van der Waals interactions, and repulsive steric clashes within the molecule. nih.gov

Prediction of Non-Linear Optical (NLO) Properties from Theoretical Calculations

While the general class of nitro-aromatic compounds is studied for NLO properties due to their charge-transfer characteristics, specific theoretical predictions for this compound are not available. nih.govresearchgate.net The presence of an electron-donating hydroxyl group and an electron-withdrawing nitro group on the biphenyl scaffold suggests that the molecule could exhibit a notable NLO response. nih.gov

Molecular Design Principles for Enhanced NLO Response

General principles for enhancing NLO response in organic molecules involve optimizing the intramolecular charge transfer (ICT) from a donor to an acceptor group through a π-conjugated system. nih.govchemrxiv.org For a molecule like this compound, design strategies would focus on:

Donor/Acceptor Strength: Modifying the electron-donating or -withdrawing strength of the substituents. For instance, replacing the hydroxyl group with a stronger donor like an amino group could enhance the ICT and, consequently, the hyperpolarizability.

π-Conjugation: Altering the π-system that connects the donor and acceptor. In this biphenyl system, the torsional angle between the two phenyl rings is critical. A more planar conformation would lead to better orbital overlap and more efficient charge transfer, thus increasing the NLO response.

Positional Isomerism: Changing the substitution pattern of the donor and acceptor groups on the biphenyl rings can significantly impact the dipole moment and charge transfer characteristics, thereby tuning the NLO properties.

However, without baseline computational data for this compound, a specific discussion of design modifications remains theoretical.

Advanced Applications of 2 Nitro Biphenyl 3 Ol and Its Derivatives in Materials Science and Organic Synthesis

Role in the Development of Organic Non-Linear Optical (NLO) Materials

The field of non-linear optics (NLO) explores the interaction of intense light with materials to produce new optical frequencies. Organic materials have garnered significant attention for NLO applications due to their high nonlinear coefficients, rapid response times, and the ability to be chemically modified to optimize their performance. jhuapl.eduoptics.org The structure of 2'-Nitro-biphenyl-3-OL, which combines an electron-withdrawing nitro group (-NO₂) and an electron-donating hydroxyl group (-OH) on a π-conjugated biphenyl (B1667301) framework, is fundamentally suited for second-order NLO applications.

This arrangement creates a classic "push-pull" system. The hydroxyl group "pushes" electron density into the biphenyl rings, while the nitro group "pulls" electron density towards itself. This intramolecular charge transfer (ICT) upon excitation by a strong light field leads to a large change in the molecule's dipole moment, which is a key determinant of its second-order NLO properties, specifically the molecular hyperpolarizability (β). The biphenyl core acts as an efficient π-bridge, facilitating this charge transfer between the donor and acceptor groups. Derivatives of biphenyl are explored for their NLO properties, with modifications to the donor, acceptor, and π-bridge system being a common strategy to enhance NLO response. nih.gov

Design Considerations for High-Efficiency NLO Chromophores

The creation of effective NLO materials is not arbitrary; it relies on a set of established molecular engineering principles aimed at maximizing the NLO response. nsf.gov The structure of this compound and its potential derivatives can be evaluated against these core design considerations.

Key design strategies include:

Enhancing Intramolecular Charge Transfer (ICT): The efficiency of NLO chromophores is strongly dependent on the extent of ICT. This is achieved by using strong electron-donating groups (like -OH, -NH₂, -OR) and strong electron-accepting groups (like -NO₂, -CN). The specific placement of the nitro and hydroxyl groups on the biphenyl scaffold in this compound is crucial for establishing a strong ICT pathway.

Extending π-Conjugation: A longer and more efficient π-conjugated bridge between the donor and acceptor groups generally leads to a larger hyperpolarizability. While the biphenyl system provides a good foundation, further extension of this system could enhance the NLO response.

Optimizing Molecular Geometry: The planarity of the molecule affects the overlap of π-orbitals and, consequently, the efficiency of charge transfer. The dihedral angle between the two phenyl rings in the biphenyl core can influence the degree of conjugation.

Minimizing Aggregation: In the solid state, strong dipolar interactions between NLO chromophores can cause them to align in a centrosymmetric fashion, which cancels out the bulk second-order NLO effect. nsf.gov Bulky side groups are often incorporated into chromophore designs to prevent such aggregation. nsf.gov

Balancing NLO Response and Optical Transparency: A significant challenge is to design molecules with a large NLO response that are also transparent at the desired operational wavelengths to avoid optical loss from absorption. nsf.gov

Table 1: Design Considerations for NLO Chromophores

| Design Principle | Objective | Relevance to this compound |

|---|---|---|

| Push-Pull System | Maximize intramolecular charge transfer (ICT) and molecular hyperpolarizability (β). | The -OH (donor) and -NO₂ (acceptor) groups create a natural push-pull architecture. |

| π-Conjugated Bridge | Facilitate efficient charge transfer between donor and acceptor. | The biphenyl core serves as the π-bridge. |

| Acentric Bulk Assembly | Prevent centrosymmetric alignment in the solid state which cancels the NLO effect. | Derivatization with bulky groups would be needed to ensure acentric packing. |

| Optical Transparency | Minimize optical loss at fundamental and second-harmonic frequencies. | The absorption spectrum must be considered for specific applications. |

Potential as Components in Organic Light-Emitting Diodes (OLEDs)

Organic Light-Emitting Diodes (OLEDs) are a major technology in modern displays and lighting. Their performance relies on a multi-layer structure of organic materials, each with a specific function (hole injection, hole transport, emission, electron transport, etc.). Biphenyl derivatives are widely used in OLEDs, often as host materials in the emissive layer. nih.gov

The key properties of host materials are a wide bandgap and good charge carrier mobility. nih.gov A wide bandgap is necessary to efficiently confine the energy of the dopant (emitter) molecules, ensuring high-efficiency light emission. Biphenyl itself possesses a relatively wide bandgap, making it a suitable core for host materials. The introduction of functional groups like the nitro and hydroxyl moieties in this compound would modulate the electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Specifically:

The electron-withdrawing nitro group would be expected to lower both the HOMO and LUMO energy levels, potentially enhancing electron injection or transport properties.

The electron-donating hydroxyl group would tend to raise the HOMO and LUMO levels.

This bifunctional nature suggests that this compound and its derivatives could be developed into bipolar host materials, which are capable of transporting both holes and electrons. nih.gov A balanced charge transport within the emissive layer is crucial for achieving high efficiency and long operational lifetimes in OLED devices. nih.gov Benzophenone-based derivatives, which share structural similarities, have been investigated as host materials in various types of OLEDs. mdpi.com

Utility as Versatile Synthetic Intermediates and Building Blocks

Beyond its direct applications in materials science, the chemical structure of this compound makes it a valuable intermediate in organic synthesis. Nitrobiphenyls are widely used as starting materials for a variety of more complex molecules. google.com The presence of two distinct and highly reactive functional groups—the nitro group and the hydroxyl group—on a stable biphenyl scaffold provides multiple avenues for chemical transformation. mdpi.com

Precursors for the Synthesis of Complex Organic Molecules

The functional groups of this compound can be selectively transformed to build more elaborate molecular architectures.

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group (-NH₂). This transformation is a cornerstone of organic synthesis, converting this compound into 2'-Amino-biphenyl-3-ol. This resulting aminobiphenyl is a versatile precursor itself, for instance, in the synthesis of carbazoles through cyclization reactions. orgsyn.org The amino group can also participate in a wide range of coupling reactions to form amides, sulfonamides, and other structures common in pharmaceuticals and functional materials.

Reactions of the Hydroxyl Group: The phenolic hydroxyl group is also a site for numerous chemical modifications. It can be alkylated to form ethers or acylated to form esters, allowing for the attachment of various other molecular fragments. These modifications can be used to tune solubility, electronic properties, or to link the molecule to a polymer backbone.

The synthesis of the drug Eltrombopag, for example, involves an intermediate named 2'-hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid, highlighting the industrial relevance of such substituted nitrobiphenyl scaffolds.

Derivatization for Novel Chemical Scaffolds

The this compound framework serves as a foundational scaffold that can be elaborated upon to generate libraries of novel compounds. The biphenyl core provides structural rigidity, while the nitro and hydroxyl groups offer reactive handles for diversification.

Through multi-step synthetic sequences, this starting material can be used to create new chemical scaffolds with tailored properties. For example, Suzuki coupling reactions, a common method for creating biphenyls, could be used to add further substituents to the rings if a halogen were present. google.com The combination of the existing nitro and hydroxyl groups with other functionalities introduced through subsequent reactions allows for the systematic exploration of structure-property relationships. This approach is fundamental in the discovery of new materials for OLEDs, NLO, as well as in the development of new pharmaceutical agents where the biphenyl motif is a common feature. rsc.org

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2'-Amino-biphenyl-3-ol |

| 2'-hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid |

| Aluminum |

| Amines |

| Benzophenone |

| Biphenyl |

| Boscalid |

| Carbazoles |

| Eltrombopag |

| Ethers |

| Esters |

| Sulfonamides |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2'-Nitro-biphenyl-3-OL relevant to experimental handling?

- Methodological Answer : Key properties include molecular weight (~215–235 g/mol, inferred from nitro-aromatic analogues), moderate solubility in polar solvents (e.g., methanol, DMSO), and thermal sensitivity. Storage at 0–6°C in desiccated conditions is recommended to mitigate decomposition, as seen in similar nitro-substituted compounds like 2-Nitrophenyl-β-D-galactopyranoside . Melting points for nitro-aromatics often exceed 250°C but require experimental validation due to potential decomposition .

Q. What synthetic routes are commonly employed for introducing the nitro group in biphenyl derivatives?

- Methodological Answer : Nitration via mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) is standard. Regioselectivity challenges arise due to competing meta/para-directing effects of substituents. For example, nitration of biphenyl-3-ol derivatives may require protecting the hydroxyl group to avoid oxidation. Computational modeling (e.g., DFT) can predict nitration sites, as demonstrated in studies of substituted nitrobenzenes .

Q. Which analytical techniques are most suitable for quantifying this compound in complex mixtures?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254–280 nm) is optimal due to the nitro group’s strong absorbance. LC-MS/MS enhances specificity in biological matrices. For structural confirmation, ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ resolves aromatic proton splitting patterns, while IR spectroscopy identifies NO₂ stretching (~1520 cm⁻¹) .

Q. What are the recommended storage conditions for this compound based on its chemical stability?

- Methodological Answer : Store in amber vials at 0–6°C under inert gas (N₂/Ar) to prevent photodegradation and hydrolysis. Similar nitro-aromatics, such as 2-Nitrobenzyl alcohol, exhibit stability for >12 months under these conditions . Pre-use purity checks via TLC or HPLC are advised.

Advanced Research Questions

Q. How can researchers address discrepancies in reported spectral data (e.g., NMR, IR) for this compound?

- Methodological Answer : Contradictions may stem from solvent effects, impurities, or tautomerism. Validate spectra using deuterated solvents with controlled pH and cross-reference with computational predictions (e.g., ACD/Labs or Gaussian). For example, discrepancies in NO₂ vibrational modes can be resolved by comparing experimental IR with density functional theory (DFT)-simulated spectra .

Q. What strategies mitigate decomposition of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies (40–60°C, 75% RH) with HPLC monitoring. Buffered solutions (pH 5–7) minimize hydrolysis. For light-sensitive degradation, use amber glassware and UV filters. Analogues like 5-(4-Nitrophenyl)-2-furoic acid show similar decomposition pathways, requiring inert atmospheres during reactions .

Q. How does the electronic effect of the nitro group influence reactivity in electrophilic substitution reactions?

- Methodological Answer : The nitro group’s strong electron-withdrawing nature deactivates the ring, directing electrophiles to meta positions relative to itself. For example, in biphenyl systems, nitration or halogenation favors the less deactivated ring. Substituent effects are modeled using Hammett σ constants, as seen in studies of 3-OMe-Ph-NO₂ derivatives .

Q. What computational modeling approaches predict the tautomeric behavior of this compound?

- Methodological Answer : DFT (B3LYP/6-311+G**) calculations evaluate keto-enol tautomer stability. Solvent effects (PCM model) and intramolecular hydrogen bonding are critical. Compare computed NMR chemical shifts with experimental data to validate tautomeric populations, as applied to nitro-phenol systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.